Cas no 15932-80-6 ((RS)-Pulegone)

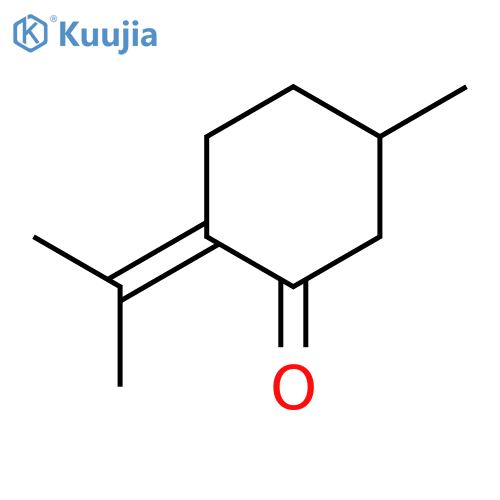

(RS)-Pulegone structure

商品名:(RS)-Pulegone

(RS)-Pulegone 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone,5-methyl-2-(1-methylethylidene)-

- 2-Isopropylidene-5-methylcyclohexanone

- 4(8)-p-Menthen-3-one

- 5-Methyl-2-(1-methylethylidene)cyclohexanone

- p-Menth-4(8)-en-3-one

- Pulegone

- 1-isopropylidene-4-methyl-2-cyclohexanone

- (RS)-Pulegone

-

- MDL: MFCD00001653

- インチ: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3

- InChIKey: NZGWDASTMWDZIW-UHFFFAOYSA-N

- ほほえんだ: CC(=C1CCC(C)CC1=O)C

計算された属性

- せいみつぶんしりょう: 152.12018

- どういたいしつりょう: 152.120115

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: 匂いが心地よい液体

- 密度みつど: 0.9367

- ふってん: 234.73°C (rough estimate)

- フラッシュポイント: 92.5°C

- 屈折率: 1.4869 (estimate)

- PSA: 17.07

- LogP: 2.71190

- ようかいせい: 水に溶けず、エタノール/エチルエーテル/クロロホルムと混和可能

(RS)-Pulegone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20279-0.5g |

5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |

15932-80-6 | 0.5g |

$25.0 | 2023-09-16 | ||

| Enamine | EN300-20279-5.0g |

5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |

15932-80-6 | 5g |

$108.0 | 2023-05-31 | ||

| TRC | P840163-50mg |

(RS)-Pulegone |

15932-80-6 | 50mg |

$121.00 | 2023-05-17 | ||

| TRC | P840163-250mg |

(RS)-Pulegone |

15932-80-6 | 250mg |

$546.00 | 2023-05-17 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD223609-25g |

5-Methyl-2-(propan-2-ylidene)cyclohexanone |

15932-80-6 | 98+% | 25g |

¥3674.0 | 2022-09-06 | |

| TRC | P840163-50g |

(RS)-Pulegone |

15932-80-6 | 50g |

220.00 | 2021-07-19 | ||

| TRC | P840163-25g |

(RS)-Pulegone |

15932-80-6 | 25g |

120.00 | 2021-07-19 | ||

| Enamine | EN300-20279-2.5g |

5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |

15932-80-6 | 2.5g |

$55.0 | 2023-09-16 | ||

| Enamine | EN300-20279-5g |

5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |

15932-80-6 | 5g |

$108.0 | 2023-09-16 | ||

| TRC | P840163-500mg |

(RS)-Pulegone |

15932-80-6 | 500mg |

$965.00 | 2023-05-17 |

(RS)-Pulegone 関連文献

-

1. CCCXLIII.—The chemistry of the three-carbon system. Part XV. Pulegone and isopulegoneWilfred Eynon Hugh,George Armand Robert Kon,Reginald Patrick Linstead J. Chem. Soc. 1927 2585

-

2. Base-catalysed reaction of citronellal with phenolsWilliam S. Murphy,Anne Culhane,Brian Duffy,Sudersan Man Tuladhar J. Chem. Soc. Perkin Trans. 1 1992 3397

-

3. Terpene biosynthesis. Part IV. Biosynthesis of (+)-pulegone in Mentha pulegium L.D. V. Banthorpe,B. V. Charlwood,M. R. Young J. Chem. Soc. Perkin Trans. 1 1972 1532

-

4. Competitive anion formation in pulegone [p-menth-4(8)-en-3-one] synthesis of phenylmethylenepyransP. Crabbé,E. Díaz,J. Haro,G. Pérez,D. Salgado,E. Santos J. Chem. Soc. Perkin Trans. 1 1972 46

-

R. Ghosh,A. R. Todd,D. C. Wright J. Chem. Soc. 1941 137

15932-80-6 ((RS)-Pulegone) 関連製品

- 473-08-5((+)-a-Cyperone)

- 25677-40-1(2-Pentylidenecyclohexanone)

- 1011-12-7(2-Cyclohexylidene-cyclohexanone)

- 3391-90-0((S)-Pulegone)

- 100347-96-4(Bicyclo[4.1.0]heptan-3-one,1-methyl-4-(1-methylethylidene)-7-(3-oxobutyl)-, (1S,6R,7R)-)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬